molecular formula C20H24O3 B13747089 Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate

Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate

Cat. No.: B13747089
M. Wt: 312.4 g/mol
InChI Key: LJTBZBHNYFUFQD-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate is an organic compound with the molecular formula C20H24O3. It is a derivative of benzoate, characterized by the presence of a methoxy group and a dimethylphenyl propyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate typically involves the esterification of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Concentrated sulfuric acid for nitration, and halogens like bromine for halogenation.

Major Products

    Oxidation: Formation of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid.

    Reduction: Formation of 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate .
  • 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide .

Uniqueness

Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate is unique due to its specific structural features, such as the methoxy group and the dimethylphenyl propyl side chain. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate

InChI

InChI=1S/C20H24O3/c1-14-11-12-15(2)17(13-14)9-5-7-16-8-6-10-18(22-3)19(16)20(21)23-4/h6,8,10-13H,5,7,9H2,1-4H3

InChI Key

LJTBZBHNYFUFQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCCC2=C(C(=CC=C2)OC)C(=O)OC

Origin of Product

United States

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